2-Isopropyl-5-phenyltetrazole

Description

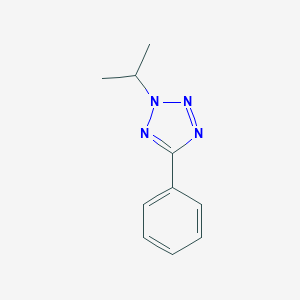

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2-propan-2-yltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8(2)14-12-10(11-13-14)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXKKZSPHLUKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1N=C(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570392 | |

| Record name | 5-Phenyl-2-(propan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153478-97-8 | |

| Record name | 5-Phenyl-2-(propan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Isopropyl 5 Phenyltetrazole and Analogues

Regioselective Synthesis Strategies of 2,5-Disubstituted Tetrazoles

The regioselective synthesis of 2,5-disubstituted tetrazoles is a challenging task because substitution reactions on 5-substituted 1H-tetrazoles typically produce a mixture of 1,5- and 2,5-isomers. acs.org Control of regioselectivity can be achieved through various strategies, including the careful selection of alkylating agents, catalysts, and reaction conditions, or by employing modern synthetic protocols like metal-catalyzed cross-coupling reactions. researchgate.netrsc.org The choice of strategy often depends on the electronic and steric properties of both the substituent at the 5-position and the incoming electrophile.

Acid-Catalyzed N-Alkylation Approaches

N-alkylation of 5-substituted tetrazoles is a fundamental method for preparing disubstituted derivatives. researchgate.net In this approach, the pre-formed 5-phenyltetrazole is treated with an alkylating agent in the presence of an acid catalyst. The acid activates the alkylating agent, typically an alcohol, facilitating the electrophilic attack on one of the nitrogen atoms of the tetrazole ring. However, a significant drawback of these methods is the frequent lack of regioselectivity, leading to the formation of both N1 and N2 alkylated products. researchgate.net

In acid-catalyzed alkylations using secondary alcohols like isopropanol, the reaction mechanism proceeds through the formation of a carbocation intermediate. The alcohol is first protonated by the acid, followed by the elimination of a water molecule to generate a relatively stable secondary carbocation (isopropyl cation). This electrophilic species then attacks the electron-rich tetrazole ring.

The regioselectivity of the alkylation (N1 vs. N2 attack) is influenced by a combination of steric and electronic factors. rsc.org The tetrazolate anion, which is in equilibrium with the protonated form, has nucleophilic character at both N1 and N2. The N2 position is generally less sterically hindered than the N1 position, which is flanked by the substituent at the C5 position. nanomedicine-rj.com This steric factor often favors the formation of the 2,5-disubstituted isomer. rsc.org The distribution of the isomers can be highly variable and is not solely attributable to the steric hindrance of the electrophile. rsc.org

| Factor | Influence on Regioselectivity (N1 vs. N2) | Rationale |

| Steric Hindrance | Favors N2-alkylation | The N2 position is sterically more accessible to the incoming electrophile compared to the N1 position, which is adjacent to the C5 substituent. nanomedicine-rj.com |

| Electronic Effects | Can favor N2-alkylation | The N2-anion is often thermodynamically more stable, which can direct the alkylation to this position under thermodynamic control. |

| Reaction Mechanism | Highly influential | SN1-type reactions involving carbocations may show different selectivity compared to SN2 reactions with alkyl halides, where transition state geometry is crucial. rsc.org |

| Solvent/Base System | Can alter isomer ratio | The choice of solvent and base can influence the position of the tetrazole/tetrazolate equilibrium and the nature of the alkylating species, thereby affecting the final product ratio. beilstein-journals.org |

When alkylating 5-phenyltetrazole with an isopropyl source under acidic conditions (e.g., using isopropyl alcohol), the formation of the isopropyl carbocation is the key intermediate step. The steric bulk of the isopropyl group plays a significant role in directing the substitution. The approach of the moderately bulky isopropyl carbocation to the N1 position is sterically hindered by the adjacent phenyl group at C5. Consequently, the attack at the more accessible N2 position is favored, leading to a higher yield of the 2-isopropyl-5-phenyltetrazole isomer. rsc.orgnanomedicine-rj.com

While acid-catalyzed conditions can favor the N2 isomer, achieving high specificity remains a challenge, and mixtures of regioisomers are common. researchgate.net The reaction conditions, such as temperature and catalyst choice, can be optimized to improve the selectivity for the desired 2,5-disubstituted product. semanticscholar.org

Heterocyclization Reactions for Tetrazole Ring Formation

The most fundamental method for constructing the tetrazole ring is the [3+2] cycloaddition between a nitrile and an azide (B81097) source. researchgate.netnih.gov Typically, this reaction involves treating a nitrile (like benzonitrile) with sodium azide in the presence of a Lewis or Brønsted acid to produce the 5-substituted 1H-tetrazole. nih.govyoutube.com

To form a 2,5-disubstituted tetrazole directly, this strategy must be modified. One approach is to use an organic azide (R-N₃) instead of sodium azide, which can, in principle, lead to a disubstituted product. However, this often results in the 1,5-disubstituted isomer. Achieving the 2,5-isomer directly via cyclization is less common but can be accomplished through specific one-pot protocols. For instance, a method involving the reaction of aryldiazonium salts with amidines, followed by an oxidative cyclization, has been reported to yield 2,5-disubstituted tetrazoles. acs.org Another approach involves the silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl compounds with arenediazonium salts. thieme.de

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing complex molecules in a single step, enhancing atom economy and reducing waste. nih.govacs.org The most prominent MCR for tetrazole synthesis is the Ugi-tetrazole four-component reaction (UT-4CR). acs.org This reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), an amine, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide) to produce 1,5-disubstituted tetrazoles. acs.orgnih.gov The UT-4CR is particularly valuable for creating large libraries of tetrazole-containing compounds for drug discovery. semanticscholar.orgbeilstein-journals.org

While the classical Ugi-tetrazole reaction is a powerful tool, it primarily yields the 1,5-regioisomer. The reaction proceeds via an intermediate nitrilium ion which is trapped by the azide to form the tetrazole ring. acs.org The development of MCRs that selectively produce 2,5-disubstituted tetrazoles is an ongoing area of research.

Functionalization of Pre-existing Tetrazole Scaffolds

An alternative to direct alkylation is the functionalization of a pre-formed 5-phenyl-1H-tetrazole scaffold using modern synthetic techniques. These methods often provide superior regioselectivity compared to classical alkylation.

One of the most effective strategies is the copper-catalyzed C-N cross-coupling reaction. researchgate.net For example, the coupling of 5-phenyltetrazole with boronic acids in the presence of a Cu₂O catalyst and an oxygen atmosphere can lead to the highly regioselective formation of 2,5-disubstituted tetrazoles. rsc.org This method is advantageous due to its mild conditions and the use of a non-toxic oxidant.

Another approach is the arylation of 5-phenyltetrazole with diaryliodonium salts, which has been shown to selectively produce the 2-aryl-5-phenyltetrazole isomer. researchgate.net Functionalization can also occur at the C5 position if it is unsubstituted, but methods targeting the N-positions are more relevant for the synthesis of 2,5-disubstituted analogues. nih.gov

| Method | Description | Primary Isomer Formed | Advantages |

| Acid-Catalyzed Alkylation | Reaction of 5-phenyltetrazole with an alkylating agent (e.g., alcohol) and an acid catalyst. | Mixture, but often favors 2,5-isomer due to sterics. rsc.org | Simple, uses common reagents. |

| [3+2] Cycloaddition | Reaction between a nitrile and an azide source to form the tetrazole ring. | Typically 1H-tetrazole or 1,5-isomer. nih.gov | Builds the core heterocycle directly. |

| Ugi-Tetrazole MCR | Four-component reaction of an isocyanide, carbonyl, amine, and azide. | 1,5-disubstituted tetrazole. acs.org | High efficiency and diversity. |

| Cu-Catalyzed Coupling | Cross-coupling of 5-phenyltetrazole with boronic acids. | Highly selective for 2,5-disubstituted tetrazole. rsc.org | Excellent regioselectivity, mild conditions. |

| Arylation with Iodonium Salts | Reaction of 5-phenyltetrazole with a diaryliodonium salt. | Selective for 2,5-disubstituted tetrazole. researchgate.net | Good for installing aryl groups at N2. |

Metal-Catalyzed Cross-Coupling Reactions for Tetrazole Derivatives

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the selective formation of C-N bonds, enabling the synthesis of a wide array of N-substituted tetrazoles. Palladium and copper-based catalytic systems are at the forefront of these methodologies, offering distinct advantages in terms of efficiency, functional group tolerance, and regioselectivity.

Palladium-Mediated Methodologies

Palladium catalysis has been extensively utilized for the N-alkylation of various nitrogen-containing heterocycles. While specific examples detailing the direct palladium-catalyzed synthesis of this compound are not extensively documented in readily available literature, the general principles of palladium-catalyzed N-alkylation of amines with alcohols can be extrapolated. These reactions often proceed via a "borrowing hydrogen" mechanism, where the palladium catalyst facilitates the temporary oxidation of an alcohol to an aldehyde or ketone, which then undergoes condensation with the amine (in this case, the tetrazole nitrogen), followed by reduction of the resulting iminium intermediate by the palladium hydride species.

Key to the success of these transformations is the choice of palladium precursor, ligands, and reaction conditions. Catalysts such as palladium on iron(III) oxide (Pd/Fe2O3) have shown high activity for the N-alkylation of amines with alcohols under base- and organic ligand-free conditions, achieving high yields.

Table 1: Representative Conditions for Palladium-Catalyzed N-Alkylation of Amines with Alcohols

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd/Fe2O3 | None | None | 140 | up to 99 |

| 2 | Pd(OAc)2/dppe | K3PO4 | Toluene | 110 | 85-95 |

Note: The data in this table is generalized for N-alkylation of amines and may not be directly applicable to 5-phenyltetrazole without further optimization.

Copper-Promoted Approaches

Copper-catalyzed reactions represent a cost-effective and efficient alternative for the synthesis of N-substituted tetrazoles. Copper(I) and Copper(II) salts have been successfully employed in the N-alkylation and N-arylation of tetrazole derivatives. These reactions often exhibit good regioselectivity, favoring the formation of the 2-substituted isomer depending on the reaction conditions and the nature of the substrates.

For instance, the copper-catalyzed N-alkylation of amines and phenols using alkylborane reagents has been reported, proceeding in good to excellent yields. This methodology could potentially be adapted for the isopropylation of 5-phenyltetrazole. The reaction of amines with alkylborane reagents in the presence of a catalytic amount of copper(II) acetate (B1210297) and a peroxide initiator facilitates the cross-coupling.

Furthermore, copper-catalyzed methods for the synthesis of 5-substituted-1H-tetrazoles from various starting materials like aldehydes have been developed, highlighting the versatility of copper catalysis in tetrazole chemistry. researchgate.net

Table 2: Examples of Copper-Catalyzed N-Alkylation and Tetrazole Synthesis

| Entry | Copper Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cu(OAc)2 | Amine, Alkylborane, Peroxide | 1,2-Dichloroethane | 80 | 80-95 |

| 2 | CuI | Indole, N-Tosylhydrazone | Dioxane | 100 | 70-90 |

| 3 | nano Al2O3@PCH-Cu(II) | Aldehyde, Hydroxylamine, NaN3 | H2O | Room Temp | High |

Note: This table presents various copper-catalyzed reactions that could be analogous to the synthesis of this compound.

Emerging Synthetic Routes to this compound Systems

Beyond traditional cross-coupling methods, several innovative synthetic strategies for accessing 2,5-disubstituted tetrazoles are gaining prominence.

One such method involves the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines . This approach has been shown to preferentially form 2,5-disubstituted tetrazoles. The reaction proceeds through the in-situ generation of a diazonium ion from a primary amine (e.g., isopropylamine) and a nitrite (B80452) source, which then acts as the alkylating agent for the tetrazole. This method offers a potentially regioselective route to this compound under mild conditions.

Another emerging area is the use of silver-catalyzed [3+2] cycloaddition reactions . For example, the reaction between aryl diazonium salts and Seyferth-Gilbert reagent in a regioselective manner provides access to phosphonylated tetrazoles. While not directly producing an isopropyl substituent, this methodology highlights the potential of silver catalysis in constructing the tetrazole ring with specific functionalities.

Mechanistic Investigations of this compound Synthesis

The regioselectivity of N-alkylation of 5-substituted tetrazoles is a critical aspect that has been the subject of both experimental and computational studies. The tetrazole anion can be alkylated at either the N1 or N2 position, leading to two different regioisomers. The outcome of the reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the counter-ion, and the substituent at the 5-position of the tetrazole ring.

Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the N-alkylation of tetrazoles. These studies help in understanding the electronic and steric factors that govern the regioselectivity. For the alkylation of 5-substituted tetrazoles, it has been proposed that the distribution of products can be rationalized by considering the relative energies of the transition states leading to the N1 and N2 isomers. mdpi.com

Generally, the alkylation of 5-phenyltetrazole can proceed via two main pathways:

SN2-type reaction: In this pathway, the tetrazolate anion acts as a nucleophile, and the regioselectivity is often governed by the relative nucleophilicity of the N1 and N2 atoms. Steric hindrance from the 5-phenyl group and the incoming isopropyl group would play a significant role.

Formation of a more reactive intermediate: In some metal-catalyzed reactions, the formation of a metal-tetrazole complex may precede the alkylation step. The geometry and electronic properties of this intermediate can dictate the position of the subsequent alkylation.

For the synthesis of this compound, achieving high regioselectivity for the N2 isomer is paramount. This is often favored with bulkier alkylating agents and under conditions that allow for thermodynamic control, as the 2,5-disubstituted tetrazole is often the more thermodynamically stable isomer. mdpi.com The interplay of steric and electronic effects, as well as the specific reaction mechanism (SN1-like vs. SN2-like), ultimately determines the final product distribution. mdpi.com

Structural Elucidation and Conformational Analysis of 2 Isopropyl 5 Phenyltetrazole

Spectroscopic Characterization Techniques in Tetrazole Research

Spectroscopic methods are fundamental in the study of tetrazoles, providing detailed information about their molecular structure and bonding. cdnsciencepub.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize these nitrogen-rich heterocyclic compounds. nanomedicine-rj.comnanomedicine-rj.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy is a powerful tool for distinguishing between 1,5- and 2,5-disubstituted tetrazole isomers. nanomedicine-rj.com The chemical shifts of the substituent groups and the tetrazole ring carbons are highly sensitive to the point of attachment on the tetrazole ring.

In the case of 2,5-disubstituted tetrazoles, the carbon atom of the tetrazole ring (C-5) typically resonates in the range of 159.0–167.8 ppm in the ¹³C NMR spectrum. researchgate.net This is a significant downfield shift compared to the C-5 signal in 1,5-disubstituted isomers, which generally appears between 150.2 and 156.6 ppm. researchgate.net This difference, often between 10.6 and 12.0 ppm, serves as a reliable diagnostic marker for isomer identification. researchgate.net

Furthermore, the chemical shift of the α-carbon of the N-substituent is also indicative of the substitution pattern. For 2,5-disubstituted tetrazoles, the N-Cα carbon signal appears at a higher frequency (further downfield) compared to the corresponding signal in the 1,5-isomers. researchgate.net In ¹H NMR spectroscopy, the protons of the substituent at the 2-position of the tetrazole ring often experience a different chemical environment compared to those at the 1-position, leading to distinct chemical shifts that aid in structural assignment. cdnsciencepub.com

For 2-isopropyl-5-phenyltetrazole, the specific chemical shifts would be consistent with these established trends for 2,5-disubstituted tetrazoles.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Isomeric Disubstituted Tetrazoles

| Isomer | C-5 of Tetrazole Ring (ppm) |

| 2,5-Disubstituted | 159.0–167.8 |

| 1,5-Disubstituted | 150.2–156.6 |

Data compiled from various studies on disubstituted tetrazoles. researchgate.net

Infrared (IR) Spectroscopy

The formation of the tetrazole ring is often confirmed by the disappearance of the azide (B81097) (N₃) stretching vibration, which is typically observed around 2100 cm⁻¹ in the starting materials. nih.gov The IR spectra of tetrazoles show characteristic bands corresponding to the stretching and bending vibrations of the tetrazole ring and its substituents. medipol.edu.tr

Key vibrational modes for disubstituted tetrazoles include:

C=N stretching: These vibrations typically appear in the region of 1591-1669 cm⁻¹. medipol.edu.tr

Tetrazole ring vibrations: A combination of stretching and bending vibrations of the tetrazole ring are observed between 1000 cm⁻¹ and 1500 cm⁻¹. nih.govresearchgate.net Specifically, peaks around 1109 cm⁻¹ and 1134 cm⁻¹ have been attributed to the tetrazole ring. researchgate.net

C-H vibrations: Aromatic and aliphatic C-H stretching and bending vibrations will also be present, corresponding to the phenyl and isopropyl groups.

The precise frequencies of these vibrations can be influenced by the nature and position of the substituents on the tetrazole ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining insights into its fragmentation patterns. The fragmentation of tetrazoles is heavily influenced by the nitrogen-rich ring, which often dictates the degradation pathways. colab.ws

In the mass spectrum of a 2,5-disubstituted tetrazole, the molecular ion peak (M⁺) is typically observed. A common fragmentation pathway involves the loss of a nitrogen molecule (N₂), resulting in a significant fragment ion at M-28. cdnsciencepub.com This initial loss of nitrogen is a characteristic feature of many tetrazole compounds upon electron impact. mdpi.com

Further fragmentation of the resulting species can occur, leading to a series of daughter ions that can help to confirm the structure of the original molecule. The fragmentation pattern of this compound would be expected to show this characteristic loss of N₂, followed by fragmentation of the isopropyl and phenyl substituents. The analysis of these fragmentation patterns provides corroborating evidence for the assigned structure. cdnsciencepub.commdpi.com

X-ray Crystallography of 2,5-Disubstituted Tetrazoles and Related Compounds

X-ray crystallography provides the most definitive structural information for crystalline compounds like this compound, offering precise details about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. nih.govrsc.org

Crystal Structure Determination

The determination of the crystal structure of a 2,5-disubstituted tetrazole involves growing a suitable single crystal and analyzing its diffraction pattern when exposed to X-rays. scirp.org The resulting electron density map allows for the precise location of each atom in the molecule and in the crystal lattice. rsc.org

For 2,5-disubstituted tetrazoles, X-ray crystallography confirms the connectivity of the atoms and provides accurate geometric parameters. acs.org Analysis of a large number of crystal structures of 2,5-disubstituted tetrazoles from the Cambridge Structural Database (CSD) has revealed average bond lengths and angles for this class of compounds. acs.org For instance, the average distance for the R¹-N bond is approximately 1.47 Å, with an average R¹-N-N angle of about 123.1°. nih.gov

While a specific crystal structure for this compound is not detailed in the provided search results, the general features of related 2,5-disubstituted tetrazoles would be expected. The phenyl and isopropyl groups would be attached to the C5 and N2 positions of the tetrazole ring, respectively. The planarity of the tetrazole and phenyl rings, and the torsion angles between them, would be key features of the molecular conformation.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Non-Covalent Interaction Analysis)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. mdpi.comeurjchem.com It maps the electron density distribution around a molecule in a crystal to identify close contacts between neighboring molecules. mdpi.com

For a molecule like this compound, Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions, including:

π-π stacking: Interactions between the aromatic phenyl rings can play a role in stabilizing the crystal structure.

C-H···π interactions: The hydrogen atoms of the isopropyl group or the phenyl ring can interact with the π-electron cloud of a neighboring phenyl ring. researchgate.net

N···H or C-H···N hydrogen bonds: Weak hydrogen bonds involving the nitrogen atoms of the tetrazole ring and hydrogen atoms from adjacent molecules can also be present. acs.org

Conformational Studies and Tautomerism of the Tetrazole Ring System

The structural characteristics of this compound, specifically the arrangement of the substituents on the tetrazole ring, play a crucial role in defining its chemical behavior and properties. The presence of substituents at both the 2- and 5-positions of the tetrazole ring has significant implications for its conformational freedom and the potential for tautomerism.

Tautomerism in 2,5-Disubstituted Tetrazoles

The fundamental tetrazole ring can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. This tautomerism arises from the migration of a proton between the nitrogen atoms of the ring. However, in the case of this compound, the hydrogen atom at the N2 position is replaced by a covalently bonded isopropyl group. This substitution effectively quenches the prototropic tautomerism of the tetrazole ring itself. Consequently, this compound exists as a single, fixed constitutional isomer and does not exhibit the 1H/2H tautomerism characteristic of N-unsubstituted tetrazoles. thieme-connect.deresearchgate.net

While the tetrazole ring itself is not tautomeric, some disubstituted tetrazoles can exhibit ring-chain tautomerism, existing in equilibrium with an open-chain azidoimine form. This equilibrium is influenced by the electronic nature of the substituents. The ring-opened form tends to be favored when both substituents are electron-withdrawing. Conversely, the tetrazole form is generally more stable when the substituents are electron-donating. thieme-connect.de

Conformational Analysis

The conformation of this compound is primarily determined by the spatial orientation of the isopropyl and phenyl groups relative to the planar tetrazole ring. Studies on analogous 2,5-disubstituted tetrazoles provide valuable insights into the likely conformational preferences of this molecule.

X-ray crystallography and computational studies on similar 5-phenyl-2-substituted tetrazoles have demonstrated that the tetrazole and phenyl rings tend to be coplanar. unlp.edu.ar This coplanarity is attributed to the stabilizing effects of π-electron delocalization between the two aromatic systems. This arrangement is sterically permissible and energetically favorable. In the case of substitution at the 2-position of a 5-phenyltetrazole, this coplanarity leads to a characteristic deshielding of the ortho-protons of the phenyl ring in ¹H NMR spectroscopy, a feature that helps confirm the substitution pattern. unlp.edu.arcdnsciencepub.com

Theoretical calculations on related 2,5-disubstituted tetrazoles have shown that the geometry is an absolute planar conjugated structure. researchgate.net The bond lengths and angles within the tetrazole ring are consistent with an aromatic system, showing delocalization of the double bonds. unlp.edu.arresearchgate.net

Table 1: General Conformational and Tautomeric Characteristics of Substituted Tetrazoles

| Feature | Unsubstituted/Monosubstituted Tetrazoles | 2,5-Disubstituted Tetrazoles (e.g., this compound) |

| Ring Tautomerism | Exhibit 1H/2H tautomerism. thieme-connect.deresearchgate.net | Tautomerism is quenched by the substituent at the N2 position. thieme-connect.de |

| Ring-Chain Tautomerism | Can exist in equilibrium with azidoimine form. thieme-connect.de | Equilibrium depends on electronic nature of substituents. thieme-connect.de |

| Ring Planarity | The tetrazole ring is planar. thieme-connect.de | The tetrazole ring is planar. unlp.edu.arresearchgate.net |

| Substituent Orientation | N/A | Phenyl group at C5 is typically coplanar with the tetrazole ring. unlp.edu.ar |

Table 2: Key Research Findings on Related Tetrazole Structures

| Compound Studied | Method | Key Findings | Reference |

| (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester | X-ray Diffraction, NMR, Computational | Crystallized as the 2-tautomeric form; tetrazole and phenyl rings are coplanar; deshielding of ortho-protons observed. | unlp.edu.ar |

| General 2,5-disubstituted tetrazoles | Review | Thermal decomposition preferentially proceeds via nitrile imines. | colab.ws |

| General 5-substituted tetrazoles | Review | 2H-tautomer is generally the most stable in the gas phase. | researchgate.net |

| 1-methyl- and 2-methyl-5-phenyltetrazole | NMR Spectroscopy | Characteristic differences in chemical shifts allow for structural assignment of 1- and 2-isomers. | cdnsciencepub.com |

Computational Chemistry and Theoretical Investigations of 2 Isopropyl 5 Phenyltetrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 2-isopropyl-5-phenyltetrazole. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely applied to study tetrazole derivatives, providing valuable information about their electronic and structural properties. mdpi.comsci-hub.ruchemrxiv.org For this compound, DFT calculations help in understanding its stability, reactivity, and intermolecular interactions. These calculations are often performed to analyze various molecular properties. researchgate.net For instance, DFT has been used to investigate the protonation state and electronic structure of similar molecules like 5-phenyltetrazole. chemrxiv.org

Molecular Electrostatic Potential (MEP) mapping is a crucial DFT-based tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map highlights regions of negative potential, typically associated with lone pairs of electrons on heteroatoms, and positive potential, usually found around hydrogen atoms. For tetrazole derivatives, MEP studies help in understanding their interaction with other molecules. researchgate.netgoogle.com The electrostatic potential is a key factor in analyzing and predicting molecular reactive behavior and is particularly useful in studying interactions like those between a drug and its receptor. nih.gov

Global and local reactivity indices, derived from conceptual DFT, are powerful tools for the semi-quantitative study of organic reactivity. researchgate.net These indices, such as chemical potential, hardness, and electrophilicity, provide a quantitative measure of the molecule's reactivity. For tetrazole derivatives, these descriptors are used to predict the most probable sites for electrophilic and nucleophilic attacks. researchgate.net For example, the dual descriptor index can reveal specific electrophilic and nucleophilic sites within the molecule. researchgate.net

Thermodynamic Parameter Determination (e.g., H-complex Formation)

The thermodynamic parameters associated with the formation of hydrogen-bonded complexes (H-complexes) are crucial for understanding the intermolecular interactions of this compound. Experimental techniques, such as Fourier-transform IR spectroscopy, have been used to determine the dissociation constants of H-complexes formed between 2-alkyl-5-aryltetrazoles and proton donors like 4-fluorophenol. researchgate.net These studies have shown that 2-alkyl-5-aryltetrazoles act as medium-strength hydrogen bond acceptors. researchgate.netresearchgate.net The thermodynamic parameters, including enthalpy (ΔH⁰), entropy (ΔS⁰), and Gibbs free energy (ΔG⁰), for the equilibrium formation of H-complexes with this compound have been determined, providing quantitative insights into the stability of these interactions. researchgate.netresearchgate.netnih.gov

| Parameter | Value | Method | Reference |

| pKHB (in CCl4) | 0.9–1.3 | FT-IR Spectroscopy | researchgate.netresearchgate.net |

Molecular Dynamics Simulations and Binding Kinetics Analysis

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided context, MD simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with biological targets over time. nih.govnih.gov This method can provide insights into binding pathways, conformational changes, and the kinetics of drug-target interactions. nih.govresearchgate.net For related compounds, MD simulations have been employed to understand ligand unbinding and to estimate residence times, which are critical for drug efficacy. nih.gov

Structure-Based Design Principles

Structure-based design principles are essential in medicinal chemistry for developing novel and potent therapeutic agents. For tetrazole-containing compounds, understanding their three-dimensional structure and binding interactions with target proteins is key. cardiff.ac.uk The tetrazole moiety is often used as a bioisostere for the carboxylic acid group in drug design. researchgate.net The analysis of crystal structures from databases like the Protein Data Bank (PDB) and the Cambridge Structural Database (CSD) provides valuable information on the preferred binding modes and interactions of tetrazoles. acs.orgcore.ac.uk This knowledge of intermolecular interactions, such as hydrogen bonding and π-π stacking, guides the design of new inhibitors with improved affinity and selectivity. acs.orgcore.ac.uk For instance, the tetrazole ring can participate in up to four hydrogen bonds with its four nitrogen atoms, a key feature in its interaction with biological receptors. core.ac.uk

Advanced Computational Methodologies for Mechanistic Elucidation

The elucidation of reaction mechanisms involving this compound at a molecular level is significantly enhanced by the application of advanced computational methodologies. These theoretical approaches provide deep insights into the energetics and pathways of chemical transformations, which are often difficult to probe experimentally. Techniques such as Density Functional Theory (DFT) and post-Hartree-Fock methods are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating reaction kinetics.

Detailed computational studies on the reactivity of 2,5-disubstituted tetrazoles, a class to which this compound belongs, have been conducted to understand their synthesis and functionalization. For instance, DFT calculations using functionals like B3LYP are commonly employed to investigate the mechanisms of tetrazole formation, such as the cycloaddition of azides to nitriles. These studies often explore different mechanistic possibilities, including concerted versus stepwise pathways.

Furthermore, the thermodynamic parameters for the formation of hydrogen-bonded complexes involving this compound have been determined, shedding light on its intermolecular interactions. researchgate.net Computational methods, specifically DFT with functionals like PW6B95-D3(BJ) and basis sets such as def2-TZVP, have been utilized to analyze the molecular electrostatic potential (MEP) and global and local reactivity indices of related disubstituted tetrazoles. researchgate.net These calculations help in identifying the most probable sites for electrophilic and nucleophilic attack, which is crucial for understanding reaction mechanisms.

One of the key applications of advanced computational methodologies is in the study of thermal decomposition of tetrazoles. The kinetic parameters for the thermal decomposition of various 2,5-disubstituted tetrazoles have been determined, providing valuable data on their stability and reactivity under thermal stress. sci-hub.ru These studies often involve locating the transition state for the rate-determining step and performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the reactant and product.

The photochemistry of disubstituted tetrazoles has also been a subject of theoretical investigation. Advanced methods like multiconfiguration perturbation theory (CASPT2//CASSCF) are employed to study the excited-state potential energy surfaces and elucidate the mechanisms of photochemical reactions, such as the light-induced fragmentation to form nitrile imines. This is particularly relevant for applications like photo-activatable chemical probes.

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in the public domain, the methodologies applied to closely related 2,5-disubstituted tetrazoles provide a clear framework for how such investigations would be conducted. These would typically involve:

Reactant and Product Optimization: Geometry optimization of the ground states of reactants, products, and any intermediates.

Transition State Searching: Locating the transition state structures connecting the reactants and products.

Frequency Calculations: To characterize the stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state correctly links the desired reactant and product states.

Calculation of Reaction Energetics: Determining the activation energies and reaction enthalpies/free energies.

These computational approaches provide a powerful toolkit for the detailed mechanistic elucidation of reactions involving this compound, complementing experimental studies and enabling a deeper understanding of its chemical behavior.

Biological and Pharmacological Research of 2 Isopropyl 5 Phenyltetrazole Analogues

Medicinal Chemistry Significance of Tetrazole Derivatives

The tetrazole ring system is a prominent scaffold in medicinal chemistry, recognized for its unique physicochemical properties and its ability to enhance the pharmacological profiles of drug candidates. thieme.devu.edu.au Tetrazole-containing compounds are integral to a number of approved drugs with a wide range of applications, including antihypertensive, antimicrobial, and anticancer therapies. rug.nl The high nitrogen content of the tetrazole ring contributes to its metabolic stability and its capacity to participate in various non-covalent interactions with biological targets. rug.nl The versatility of the tetrazole moiety allows for its incorporation into diverse molecular frameworks, often leading to improved efficacy and prolonged duration of action.

Bioisosteric Replacements in Drug Design

A cornerstone of the tetrazole ring's importance in medicinal chemistry is its role as a bioisostere, a chemical substituent that can replace another functional group without significantly altering the biological activity of the parent molecule. This strategy is widely employed to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. rug.nl

The 5-substituted-1H-tetrazole moiety is a well-established and widely utilized non-classical bioisostere of the carboxylic acid functional group. acs.orgnih.gov This is attributed to several key similarities:

Acidity: The pKa of the N-H proton in a 5-substituted tetrazole is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets. nih.gov

Planarity and Electronic Delocalization: Both the tetrazole ring and the carboxylate group are planar and feature a delocalized system of pi electrons, which contributes to their ability to participate in similar binding interactions. nih.gov

Lipophilicity: The tetrazolate anion is generally more lipophilic than the corresponding carboxylate, which can lead to improved membrane permeability and oral bioavailability. nih.gov

Metabolic Stability: The tetrazole ring is resistant to many metabolic transformations that carboxylic acids are susceptible to, which can enhance the in vivo half-life of a drug. rug.nl

The replacement of a carboxylic acid with a tetrazole ring has been a successful strategy in the development of numerous drugs, including the angiotensin II receptor antagonist Losartan. In some instances, this bioisosteric replacement has led to compounds with improved activity. For example, in a series of glutathione (B108866) reductase inhibitors developed as antimalarial agents, the tetrazole bioisostere of the lead carboxylic acid compound showed enhanced properties. nih.gov

| Functional Group | Approximate pKa | Key Features | Advantages of Bioisosteric Replacement |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~4-5 | Planar, engages in ionic and hydrogen bonding. | Well-established interactions with many biological targets. |

| 5-Substituted-1H-tetrazole | ~4.5-5.5 | Planar, delocalized negative charge, increased lipophilicity compared to carboxylate. | Improved metabolic stability, enhanced membrane permeability, potential for stronger binding interactions. rug.nlnih.gov |

In addition to mimicking carboxylic acids, 1,5-disubstituted tetrazoles can serve as effective bioisosteres for the cis-amide bond in peptidomimetics. acs.org The amide bond is a fundamental component of peptides and proteins, but it is often susceptible to enzymatic degradation. Replacing the amide linkage with a more stable tetrazole ring can lead to peptidomimetics with improved pharmacokinetic profiles. researchgate.net The geometry of the 1,5-disubstituted tetrazole ring constrains the substituents in a conformation that mimics the cis geometry of an amide bond. acs.org

This bioisosteric replacement strategy has been explored in the design of various therapeutic agents. For instance, in the development of NOD2 agonists, the α-amide of D-isoglutamine was replaced with a 5-substituted tetrazole, leading to novel immunomodulators. nih.gov

Role in Lead Identification and Optimization Programs

Tetrazole-containing scaffolds, including 2,5-disubstituted tetrazoles, play a crucial role in both the identification of new lead compounds and the subsequent optimization of their properties. vu.edu.au The tetrazole moiety can be introduced into a molecule to confer desirable properties or to explore the structure-activity relationship (SAR) around a particular pharmacophore.

Once a tetrazole-containing hit is identified, several strategies can be employed to optimize its potency, selectivity, and pharmacokinetic profile. These often involve systematic modifications to the substituents on the tetrazole ring and the parent scaffold.

Substitution at the 2- and 5-positions: For 2,5-disubstituted tetrazoles, varying the nature of the substituents at both positions allows for a thorough exploration of the chemical space around the tetrazole core. For example, in a series of antitubercular 2-alkyl-5-aryltetrazoles, modifications to the alkyl and aryl groups were systematically performed to identify compounds with improved activity. urfu.ru

Scaffold Hopping: This strategy involves replacing a core structural motif with another that maintains similar spatial arrangements of key functional groups. Tetrazoles can be incorporated into new scaffolds to improve properties like metabolic stability or to escape existing patent claims.

Modulation of Physicochemical Properties: The lipophilicity and electronic properties of the lead compound can be fine-tuned by introducing different substituents. For instance, the introduction of lipophilic alkyl chains at the 2-position of the tetrazole ring has been used to enhance the pharmacological properties of muramyl dipeptide analogues. nih.gov

| Lead Compound Class | Optimization Strategy | Outcome | Reference |

|---|---|---|---|

| Muramyl dipeptide (MDP) analogues | Bioisosteric replacement of an amide with a 2,5-disubstituted tetrazole and variation of the alkyl chain length at the 2-position. | Identification of potent NOD2 agonists with enhanced adjuvanticity. | nih.gov |

| 5-Aryltetrazoles | Alkylation and Mannich reactions to introduce aminoalkyl fragments at the 2-position. | Discovery of compounds with pronounced tuberculostatic activity. | researchgate.net |

| Combretastatin (B1194345) A-4 analogues | Replacement of a 1,2,4-triazole (B32235) with a bioisosteric 1,5-disubstituted tetrazole ring. | Development of potent antiproliferative agents and tubulin polymerization inhibitors. | nih.gov |

Following successful lead optimization, promising tetrazole-containing candidates undergo preclinical evaluation to assess their efficacy and safety in cellular and animal models. This stage is critical for determining the therapeutic potential of a new drug candidate.

For example, a series of novel 1,5-disubstituted tetrazoles were identified as potent inhibitors of tubulin polymerization. The lead compound from this series demonstrated significant in vivo tumor growth reduction in a human colon adenocarcinoma (HT-29) xenograft model in nude mice, highlighting its potential as a clinical candidate. nih.gov In another study, novel 2,5-disubstituted tetrazole derivatives were synthesized and evaluated for their anti-cancer activity. Several of these compounds exhibited significant cytotoxicity against various cancer cell lines at micromolar concentrations. tjnpr.org Furthermore, certain 2,5-disubstituted tetrazole derivatives have shown promising activity against Candida albicans, including activity against biofilms and reduced pathogenicity in an in vivo model using Galleria mellonella. nih.gov

Functional Biological Activity Profiles of Tetrazole-Containing Compounds

Derivatives containing the tetrazole nucleus are associated with a wide range of pharmacological properties. chalcogen.ro The structural diversity achievable through substitution at the N-2 and C-5 positions of the tetrazole ring allows for the fine-tuning of their biological activity. Research has demonstrated that these compounds can interact with various biological targets, leading to effects such as cytotoxicity against cancer cells, inhibition of microbial growth, reduction of inflammation, and modulation of specific receptors. researchgate.netsphinxsai.com

Tetrazole analogues have emerged as a promising class of compounds in the search for novel anticancer agents. rsc.org A variety of derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of human tumor cell lines.

One study focused on 1-(5-substituted phenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives, which were screened against the National Cancer Institute's (NCI) 60 cancer cell line panel. researchgate.net Among the tested compounds, certain analogues demonstrated significant growth inhibition, particularly against leukemia cell lines. researchgate.net For instance, compound 4b (with a 4-chloro substitution) and 4i (with a 4-fluoro substitution) showed notable activity. researchgate.net Another study synthesized a series of 1-benzyloxy-5-phenyltetrazole derivatives that exhibited potent in vitro inhibitory activity against androgen-receptor-dependent prostate cancer cells (22Rv1), with the most active compounds showing IC₅₀ values below 50 nM. researchgate.net

A series of tetrazole-linked benzochromene derivatives were also synthesized and evaluated for their in vitro anti-tumor activity against four human cancer cell lines. The most potent compounds, 3d , 3e , and 3f , displayed significant cytotoxicity with IC₅₀ values ranging from 15-33 μM, indicating their potential as antitumor agents. nih.gov Furthermore, research on 1,5-disubstituted tetrazoles designed as rigid analogues of combretastatin A-4 has identified compounds with potent antiproliferative and antitumor activity. acs.org

Table 1: Selected Anti-Cancer Activity of Phenyltetrazole Analogues

| Compound | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4b (1-(5-(4-chlorophenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole) | Leukemia | Growth % | -29.69 to 55.77 | chalcogen.ro |

| 4b (1-(5-(4-chlorophenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole) | Ovarian Cancer (SK-OV-3) | Growth % | 34.94 | chalcogen.ro |

| 4i (1-(5-(4-fluorophenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole) | Leukemia | N/A | Significant Activity | researchgate.net |

| 1-Benzyloxy-5-phenyltetrazole derivative | Prostate Cancer (22Rv1) | IC₅₀ | <50 nM | researchgate.net |

| 3d, 3e, 3f (Tetrazole-linked benzochromenes) | Various Cancer Cells | IC₅₀ | 15-33 μM | nih.gov |

The tetrazole scaffold is a component of various compounds exhibiting significant anti-microbial and anti-fungal properties. derpharmachemica.com Researchers have synthesized and tested numerous tetrazole derivatives against a range of bacterial and fungal strains.

In one study, a series of 1-(benzothiazol-2'-yl)-5-phenyl-tetrazole derivatives were synthesized and screened for their antibacterial and antifungal activity. asianpubs.org These compounds showed good antibacterial activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values between 50-100 µg/mL. asianpubs.org Specifically, 1-(Benzothiazol-2'-yl)-5-(4-chlorophenyl)-tetrazole was highly active against all tested bacteria. asianpubs.org The synthesized compounds also demonstrated significant antifungal activity against Aspergillus niger and Candida albicans. asianpubs.orgresearchgate.net

Another study focused on 2,5-disubstituted tetrazoles derived from Schiff bases of 2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide. psu.edu The most promising compounds for antibacterial activity were 3b , 3c , and 3i , while compounds 3b , 3c , and 3e were the most effective against fungal strains. psu.edu Additionally, research on 2,5-disubstituted tetrazoles using NiO nanoparticles in their synthesis revealed that while many compounds had no effect against Gram-negative bacteria and fungi, some showed moderate to good inhibitory effects against Gram-positive bacteria like Staphylococcus epidermidis, with MIC values as low as 125 µg/ml for compound 6g . nanomedicine-rj.comnanomedicine-rj.com

Table 2: Selected Anti-Microbial Activity of Phenyltetrazole Analogues

| Compound/Derivative Series | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1-(Benzothiazol-2'-yl)-5-phenyl-tetrazoles | S. aureus, B. cereus, E. coli, P. aeruginosa | MIC | 50-100 µg/mL | asianpubs.org |

| 1-(Benzothiazol-2'-yl)-5-(4-chlorophenyl)-tetrazole | Various Bacteria | N/A | Highly Significant Activity | asianpubs.org |

| 1-(Benzothiazol-2'-yl)-5-phenyl-tetrazoles | A. niger, C. albicans | N/A | Significant Activity | researchgate.net |

| 6g (2,5-disubstituted tetrazole) | Staphylococcus epidermidis | MIC | 125 µg/mL | nanomedicine-rj.comnanomedicine-rj.com |

Tetrazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. sphinxsai.comnih.gov Various studies have demonstrated the ability of these compounds to reduce inflammation in animal models.

A study evaluated several newly synthesized tetrazoles for their anti-inflammatory activity against carrageenin-induced paw edema in rats. nih.gov The most potent derivatives from this series were further tested and also showed analgesic activity in mice. nih.gov The research also attempted to establish a structure-activity relationship for these effects. nih.gov Another report highlighted the synthesis of tetrazolo[1,5-a]quinoline (B14009986) derivatives, four of which proved to be as active as the standard drug indomethacin (B1671933) in animal models of inflammation. sphinxsai.com Additionally, a series of novel tetrazole and cyanamide (B42294) derivatives were designed as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. tandfonline.com The most active of these compounds were evaluated for their anti-inflammatory, analgesic, and ulcerogenic potential, with some showing comparable profiles to the commercial drug celecoxib. tandfonline.com

The tetrazole moiety has been incorporated into molecules designed to combat viral infections. researchgate.netasianpubs.org Research has shown that certain tetrazole derivatives exhibit inhibitory activity against various viruses, including influenza and HIV. researchgate.netbohrium.com

One review highlights that tetrazole-based molecules are a promising area for the development of agents against influenza virus, HIV, and HCV. researchgate.net For example, a medium-sized quinolinone derivative bearing a tetrazole moiety, designated PA-49, was found to inhibit the replication of influenza virus A/WSN/33 with a half-maximal inhibitory concentration (IC₅₀) of 0.47 μM. researchgate.net Another study synthesized 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles and found that some of these compounds displayed high inhibitory activity against H1N1 influenza A viruses in vitro. researchgate.net Furthermore, research into nonannulated tetrazolylpyrimidines, where the two heterocyclic fragments are separated by a sulfur atom, has identified compounds with moderate in vitro activity against the H1N1 subtype of influenza A. nih.gov One such compound, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, showed a selectivity index twice that of the reference drug rimantadine. nih.gov

Di-substituted tetrazole derivatives have been identified as highly selective and potent competitive antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain. nih.govbohrium.com The development of these antagonists has been a significant step in studying the physiological roles of the P2X7 receptor.

Researchers at Abbott Laboratories developed two classes of P2X7 antagonists, including di-substituted tetrazole derivatives like A-438079 and A-740003. nih.govnih.gov These compounds are noted for their high potency, selectivity, and near-equal effectiveness at human and rodent P2X7 isoforms. nih.gov A-438079 was one of the first selective P2X7 antagonists to become commercially available as a research tool, displaying sub-micromolar potency at human and rat P2X7 receptors with no activity at other P2 receptors. nih.gov Structure-activity relationship (SAR) studies on a series of 1-benzyl-5-phenyltetrazole (B3050747) antagonists led to the identification of compounds that potently inhibit calcium flux, IL-1β release, and P2X7-mediated pore formation. bohrium.com For instance, compound 15d from this series was shown to be selective for P2X7 and effective in an in vivo model of neuropathic pain. bohrium.com

Table 3: P2X7 Receptor Antagonist Activity of Tetrazole Analogues

| Compound | Receptor | Activity Metric | Result | Reference |

|---|---|---|---|---|

| A-740003 | Human P2X7 | IC₅₀ | 40 nM | nih.gov |

| A-438079 | Human P2X7 | IC₅₀ | 130 nM | nih.gov |

| A-438079 | Human & Rat P2X7 | Potency | Sub-micromolar | nih.gov |

| 15d (1-Benzyl-5-phenyltetrazole derivative) | Human & Rat P2X7 | N/A | Potent Inhibition | bohrium.com |

Several studies have explored the antioxidant properties of tetrazole derivatives, demonstrating their capacity to scavenge free radicals. kashanu.ac.irresearchgate.net This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.

A study investigating tetrazole derivatives from quinaldic acid confirmed that some of the synthesized compounds possessed significant antioxidant activity. kashanu.ac.ir In another research effort, 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened for their in vitro antioxidant potential using the DPPH free radical scavenging method. ijpsonline.com Compounds 4b , 4g , 4h , and 4j from this series exhibited prominent antioxidant activity. ijpsonline.com Similarly, a series of saccharin–tetrazolyl derivatives were analyzed, with the TSMT derivative showing high antioxidant activity (90.29%) in a DPPH assay, surpassing that of the butylated hydroxytoluene (BHT) positive control. nih.gov The synthesis of substituted 5-phenyl-1-(5-phenyl)-isoxazol-3-yl)-1H-tetrazole also yielded compounds with promising antioxidant activity, particularly compounds 21 and 23 . sciensage.info

Other Research Applications of 2 Isopropyl 5 Phenyltetrazole and Tetrazoles

Corrosion Inhibition Studies

Tetrazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys in different corrosive environments. taylorandfrancis.com Their efficacy is attributed to the presence of four nitrogen atoms in the heterocyclic ring, which can act as active centers for adsorption onto metal surfaces. emerald.com This adsorption forms a protective film that isolates the metal from the corrosive medium.

Research has shown that substituted phenyltetrazoles are particularly effective. For instance, studies on mild steel in hydrochloric acid (HCl) have demonstrated that compounds like 5-(4-chlorophenyl)-1H-tetrazole, 5-(4-methoxyphenyl)-1H-tetrazole, and 5-phenyl-1H-tetrazole act as good inhibitors, with their efficiency increasing with concentration. cumhuriyet.edu.tr The inhibition mechanism is often mixed-type, affecting both anodic and cathodic reactions, by blocking the active sites on the metal surface. cumhuriyet.edu.trimist.ma

The molecular structure of the tetrazole derivative plays a crucial role in its inhibitory performance. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the electron density of the tetrazole ring, thereby affecting its adsorption characteristics on the metal surface. cumhuriyet.edu.trresearchgate.netacs.org For example, in one study, 2,5-disubstituted tetrazoles with nitro groups achieved high inhibition efficiencies of up to 94.6% for mild steel in 1 M HCl. acs.org Another study on 2-propargyl-5-p-chlorophenyltetrazole (PCPT) reported an inhibition efficiency of 98% for mild steel in a similar environment. researchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. emerald.comresearchgate.netsemanticscholar.org

Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations have further elucidated the relationship between the molecular structure of tetrazoles and their inhibition efficiency, supporting experimental findings. researchgate.netacs.orgacs.org These calculations help in understanding parameters like adsorption energy and the electronic properties that govern the inhibitor-metal interaction. researchgate.netacs.org

Table 1: Corrosion Inhibition Efficiency of Various Tetrazole Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-propargyl-5-p-chlorophenyltetrazole (PCPT) | Mild Steel | 1 M HCl | 98 | researchgate.net |

| 1-Phenyltetrazole-5-thiol (PTT) | X70 Steel | 0.5 M H₂SO₄ | 95.1 | electrochemsci.org |

| 2,5-disubstituted tetrazole (P2) | Mild Steel | 1 M HCl | 94.6 | acs.org |

| Irbesartan | Carbon Steel | 1.0 M HCl | 94 | imist.ma |

| 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT) | Mild Steel | 5.0 M HCl | >90 (inferred) | cumhuriyet.edu.tr |

Applications in Chemical Research as Building Blocks and Reagents

The tetrazole scaffold is a valuable building block in organic synthesis and medicinal chemistry. lifechemicals.comsigmaaldrich.com Tetrazoles are frequently used as bioisosteres for carboxylic acids in drug design, as they share a similar pKa and are deprotonated at physiological pH, while offering improved metabolic stability. lifechemicals.comacs.orgnih.gov This has led to the incorporation of the tetrazole moiety into numerous FDA-approved drugs, such as the antihypertensive agent Losartan. lifechemicals.comacs.org

Beyond bioisosterism, tetrazole derivatives, particularly tetrazole aldehydes, are versatile reagents for constructing complex, drug-like molecules. nih.govnih.gov A novel strategy involves using diversely protected tetrazole aldehydes as building blocks in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. nih.govnih.gov This approach allows for the efficient synthesis of diverse chemical libraries and novel molecular scaffolds that would be difficult to access through other methods. nih.gov The ability to integrate the tetrazole group into various molecular frameworks opens up new avenues for drug discovery and the development of functional materials. lifechemicals.comnih.gov

The synthesis of tetrazole derivatives themselves has been a subject of extensive research, with methods like [3+2] cycloaddition reactions between nitriles and azides being common. acs.orgnih.gov The development of green and efficient synthetic routes, including the use of nanomaterial catalysts and high-pressure "barochemistry," further enhances the utility of tetrazoles as fundamental building blocks in modern chemistry. rsc.orgrsc.org Their synthetic versatility is also demonstrated in their use for creating modified amino acids and peptidomimetics, where 1,5-disubstituted tetrazoles can act as surrogates for cis-amide bonds. lifechemicals.comacs.org

Broader Applications of Tetrazole Derivatives in Materials Science (e.g., Energetic Materials)

The high nitrogen content and significant heat of formation of the tetrazole ring make its derivatives highly suitable for applications in materials science, particularly as energetic materials. acs.orgnih.govrsc.org Tetrazole-based compounds are considered a promising class of "high-nitrogen" energetic materials, offering potential advantages over traditional explosives like RDX and HMX. rsc.orgresearchgate.net

A key advantage of these materials is that their decomposition predominantly produces environmentally benign nitrogen gas (N₂). researchgate.netmdpi.comwikipedia.org This, combined with their high density, thermal stability, and high burn rate, makes them attractive for use as explosives, propellants, and in gas generators. acs.orgnih.govwikipedia.org Researchers are actively designing and synthesizing novel energetic compounds by constructing molecules with multiple tetrazole rings or by combining tetrazole and triazole groups. rsc.orgmdpi.com

The performance of these materials can be tuned by introducing different functional groups (substituents) to the tetrazole core. mdpi.com For instance, the introduction of nitro (-NO₂) or amino (-NH₂) groups can significantly affect the detonation performance and stability of the resulting compound. mdpi.com Efforts are also underway to improve the safety characteristics, such as impact and friction sensitivity, of tetrazole-based energetic materials through techniques like cocrystallization, which can enhance thermal stability without compromising performance. sci-hub.seacs.org

Table 2: Properties of Selected Tetrazole-Based Energetic Compounds

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| Compound 27 (a nitro-tetrazole derivative) | 1.91 | Not specified | Not specified | researchgate.net |

| Compound 29 (a nitro-tetrazole derivative) | 1.87 | 9010 | 32.8 | researchgate.net |

| RDX (Reference) | 1.82 | 8750 | 34.0 | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-Isopropyl-5-phenyltetrazole | - |

| 5-(4-chlorophenyl)-1H-tetrazole | Cl-PT |

| 5-(4-methoxyphenyl)-1H-tetrazole | MO-PT |

| 5-phenyl-1H-tetrazole | PT |

| 2-propargyl-5-p-chlorophenyltetrazole | PCPT |

| 1-Phenyltetrazole-5-thiol | PTT |

| Irbesartan | - |

| 5-(ethylthio)-1H-tetrazole | EHT |

| Losartan | - |

| 1,3,5-Trinitroperhydro-1,3,5-triazine | RDX |

| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine | HMX |

| Hydrochloric acid | HCl |

Conclusion and Future Research Perspectives

Current Challenges in 2-Isopropyl-5-phenyltetrazole Research

Research specifically focused on this compound faces several key hurdles that are common to the study of asymmetrically substituted tetrazoles.

One of the most significant challenges lies in the regioselective synthesis of the 2,5-disubstituted isomer over the 1,5-disubstituted counterpart. The alkylation of 5-phenyltetrazole with an isopropyl source typically yields a mixture of both regioisomers, necessitating complex purification procedures and often resulting in lower yields of the desired product. acs.orgresearchgate.netrsc.org Factors influencing the regioselectivity of N-alkylation in tetrazoles are multifaceted and not always easily controlled, presenting a persistent synthetic challenge. researchgate.net

Finally, the exploration of the specific biological activities and material properties of this compound remains largely uncharted territory. While tetrazoles, in general, are known for their diverse applications, the unique contribution of the isopropyl group at the N-2 position in conjunction with the phenyl group at the C-5 position has not been systematically investigated. lifechemicals.comnih.gov This limits the ability to rationally design applications for this specific molecule.

Emerging Avenues for Further Investigation of Tetrazole Chemistry

The challenges in this compound research also point towards promising new directions for the broader field of tetrazole chemistry.

The development of novel, highly regioselective synthetic methodologies for the N-alkylation of tetrazoles is a critical area of ongoing research. acs.orgorganic-chemistry.org This includes the exploration of new catalysts, solvent systems, and reaction conditions that can favor the formation of the 2,5-disubstituted isomer. nanomedicine-rj.com Success in this area would not only facilitate the synthesis of this compound but also be broadly applicable to a wide range of other disubstituted tetrazoles.

Computational and theoretical studies represent another burgeoning area of investigation. Advanced computational modeling can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of tetrazole isomers. mdpi.com Such studies can help to predict the regioselectivity of alkylation reactions and guide the rational design of new tetrazole derivatives with desired properties.

Furthermore, the use of 2,5-disubstituted tetrazoles as photoactivatable probes is an exciting and relatively new application. nih.gov Upon irradiation with light, these compounds can release nitrogen gas to form highly reactive nitrilimine intermediates, which can then be used in a variety of chemical transformations. Investigating the photochemical properties of this compound could open up new applications in areas such as bioorthogonal chemistry and materials science. researchgate.netresearchgate.net

Potential Translational Impact of Advanced this compound Research

Overcoming the current challenges and exploring the emerging avenues of research for this compound and related compounds could have a significant translational impact.

In the realm of medicinal chemistry , a deeper understanding of the structure-activity relationships of 2,5-disubstituted tetrazoles could lead to the development of new therapeutic agents. researchgate.netanjs.edu.iqnih.gov The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, and fine-tuning the substituents on the tetrazole ring can modulate the pharmacological properties of a molecule. beilstein-journals.org The lipophilic isopropyl group in this compound, for instance, could enhance membrane permeability and oral bioavailability, making it an interesting scaffold for drug design.

In materials science , the unique properties of tetrazole derivatives, such as their high nitrogen content and thermal stability, make them attractive for the development of advanced materials. rsc.orgnih.gov Research into this compound could contribute to the design of new energetic materials, polymers with specialized properties, and functional coordination complexes. lifechemicals.com The ability of the tetrazole ring to coordinate with metal ions also suggests potential applications in catalysis and sensor technology.

Ultimately, continued research into this compound will not only expand our fundamental understanding of heterocyclic chemistry but also pave the way for the development of novel molecules with practical applications that could benefit society in the fields of medicine, materials, and beyond.

Q & A

Q. What are the optimal synthetic routes for 2-Isopropyl-5-phenyltetrazole, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of tetrazole derivatives often involves cycloaddition or substitution reactions. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes has been used for analogous isoxazole synthesis, suggesting potential adaptability for tetrazoles . To optimize reaction conditions:

- Use factorial design (e.g., varying catalysts, temperature, solvent polarity) to identify critical parameters .

- Monitor purity via HPLC (>95% purity as a benchmark) and characterize intermediates using IR, H NMR, and HRMS .

- Compare yields across routes (e.g., microwave-assisted vs. traditional heating) to assess efficiency.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Spectroscopy :

- IR : Identify tetrazole ring vibrations (~1500–1600 cm) and isopropyl/phenyl C-H stretches .

- H NMR : Assign peaks for isopropyl (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.2–7.8 ppm) .

- Chromatography :

- Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.

- Cross-validate with GC-MS for volatile byproduct analysis.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Meta-analysis : Compile data from diverse studies (e.g., antimicrobial assays) to identify variability sources (e.g., substituent effects, assay protocols) .

- Reproducibility studies : Replicate key experiments under controlled conditions (e.g., standardized MIC testing) .

- Mechanistic investigations : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO levels) with bioactivity trends .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate activation energies for proposed reaction pathways (e.g., nucleophilic substitution at the tetrazole ring) .

- Simulate substituent effects (e.g., isopropyl vs. tert-butyl groups) on reaction kinetics.

- Molecular Dynamics (MD) : Model solvent interactions to predict solubility and aggregation behavior .

Q. What experimental designs are suitable for studying the stability of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated stability testing :

- Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, monitoring degradation via HPLC .

- Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions.

- Factorial design : Test interactions between temperature, pH, and oxidizers to identify degradation pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectral data for this compound across studies?

Methodological Answer:

- Cross-lab validation : Share samples with independent labs for NMR/IR replication .

- Database alignment : Compare data with authoritative sources (e.g., NIST Chemistry WebBook) to verify peaks .

- Advanced techniques : Use C NMR and 2D-COSY to resolve overlapping signals in complex spectra .

Methodological Framework Integration

Q. How can theoretical frameworks guide the design of this compound-based catalysts?

Methodological Answer:

- Conceptual frameworks : Link to transition-state theory to design catalysts that stabilize intermediates .

- Structure-activity relationships (SAR) : Systematically modify substituents (e.g., phenyl vs. pyridyl groups) and measure catalytic efficiency .

- In situ spectroscopy : Use Raman or XAFS to monitor catalytic cycles in real time .

Tables for Comparative Analysis

Q. Table 1: Synthetic Routes for Tetrazole Derivatives

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Cycloaddition | 65–78 | >95 | Nitrile oxide, RT, 24h | |

| Microwave-assisted | 82 | 98 | 100°C, 30 min |

Q. Table 2: Factorial Design Parameters for Reaction Optimization

| Factor | Levels Tested | Optimal Condition |

|---|---|---|

| Temperature | 60°C, 80°C, 100°C | 80°C |

| Catalyst loading | 1 mol%, 2 mol%, 3 mol% | 2 mol% |

| Solvent | DMF, THF, EtOH | THF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.